molecular formula C13H25ClN2O3 B2533684 Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride CAS No. 2287341-18-6

Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride

Cat. No.: B2533684
CAS No.: 2287341-18-6
M. Wt: 292.8
InChI Key: XZQSEPKTLXXSDT-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine, and an epoxide or other electrophilic reagent.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms within the spirocyclic ring.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the carbamate group or the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the design of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate: A closely related compound without the hydrochloride salt.

    Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.

    Carbamate Derivatives: Compounds with carbamate groups attached to various core structures.

Uniqueness

Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride is unique due to its combination of a spirocyclic core and a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQSEPKTLXXSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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